molecular formula C28H35N3O4 B1139833 Paraherquamide E

Paraherquamide E

Cat. No.: B1139833
M. Wt: 477.6 g/mol
InChI Key: XNXXZRQPTAQILV-PYGUQFFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Paraherquamide E plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomoleculesIt is known that this compound has antinematodal and antiparasitic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is lethal to C. elegans (LD50 = 6 μg/ml) and O. fasciatus (LD50 = 0.089 μg/nymph)

Properties

IUPAC Name

(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32)/t16-,19-,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXXZRQPTAQILV-PYGUQFFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the insecticidal activity of Paraherquamide E and how does its structure relate to its potency?

A1: this compound exhibits potent insecticidal activity, particularly against the hemipteran Oncopeltus fasciatus (milkweed bug). In a study screening various Paraherquamides, this compound demonstrated the most potent activity with a LD50 of 0.089 µg/nymph []. While the exact mechanism of action remains unclear, structure-activity relationship studies suggest that the oxidative substitution at the C-16 position, a feature shared with Paraherquamide VM55597, might play a role in its enhanced insecticidal activity compared to other Paraherquamides [].

Q2: Can you describe the structural characteristics of this compound obtained from spectroscopic data?

A2: this compound (C28H35N3O4), also known as 14-deoxyparaherquamide A, possesses distinct structural features revealed by spectroscopic analyses []. Its structure includes two pyrrolidine rings adopting envelope conformations and a piperazine ring within the diazabicyclo[2.2.2]octan-3-one unit exhibiting a boat conformation. Additionally, two piperidine rings exist in distorted boat conformations [].

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